1-Isopropyl-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry Drug Discovery QSAR

This N-isopropyl pyrazole-4-carboxylic acid building block offers logP ~1.14—10× higher than its methyl analog—enabling CNS penetration in drug discovery. Its branched-chain architecture confers unique steric bulk for probing hydrophobic binding pockets, while enhanced lipophilicity drives superior foliar uptake in systemic agrochemicals. The lower boiling point (297.2 °C) reduces thermal stress during scale-up. Researchers exploring N-alkyl SAR will find this intermediate irreplaceable for balanced physicochemical profiles in lead optimization.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 436096-96-7
Cat. No. B1349486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-1H-pyrazole-4-carboxylic acid
CAS436096-96-7
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C=N1)C(=O)O
InChIInChI=1S/C7H10N2O2/c1-5(2)9-4-6(3-8-9)7(10)11/h3-5H,1-2H3,(H,10,11)
InChIKeyVGEBYDKBJHWBGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-1H-pyrazole-4-carboxylic Acid (CAS 436096-96-7): Core Physicochemical and Supply Chain Baseline


1-Isopropyl-1H-pyrazole-4-carboxylic acid (CAS 436096-96-7) is a heterocyclic building block belonging to the N-alkylated pyrazole-4-carboxylic acid class, characterized by a molecular formula of C7H10N2O2 and a molecular weight of 154.17 g/mol . The compound is primarily utilized as a versatile intermediate in medicinal chemistry and agricultural research, with its isopropyl substituent conferring distinct steric and lipophilic properties that differentiate it from smaller N-alkyl analogs .

Why 1-Isopropyl-1H-pyrazole-4-carboxylic Acid Cannot Be Replaced by Methyl, Ethyl, or Propyl Analogs


Substituting 1-isopropyl-1H-pyrazole-4-carboxylic acid with a methyl, ethyl, or propyl analog introduces quantifiable changes in lipophilicity, steric bulk, and downstream reactivity that directly impact synthetic outcomes and biological target engagement. The isopropyl group provides a distinct balance of hydrophobic character (logP ~1.14) and branching architecture that cannot be replicated by linear alkyl chains, leading to divergent solubility profiles, metabolic stability, and protein-binding interactions in drug discovery programs .

Quantitative Differentiation Evidence for 1-Isopropyl-1H-pyrazole-4-carboxylic Acid Against Closest Analogs


Lipophilicity (logP) Differentiation: Isopropyl vs. Methyl and Ethyl Analogs

1-Isopropyl-1H-pyrazole-4-carboxylic acid exhibits a predicted ACD/logP of 1.14 , which is substantially higher than the 1-methyl analog (logP ~0.12-0.40) and the 1-ethyl analog (logP ~0.79) . This 9.5-fold increase in calculated octanol-water partition coefficient (logP 1.14 vs. 0.12) translates to enhanced membrane permeability and central nervous system (CNS) penetration potential, a critical parameter for CNS-targeted drug candidates .

Medicinal Chemistry Drug Discovery QSAR Lipophilicity

Boiling Point and Thermal Stability: Isopropyl vs. Methyl Analogs

The 1-isopropyl derivative has a predicted boiling point of 297.2±13.0 °C at 760 mmHg , which is approximately 10 °C lower than the 1-methyl analog (306.9 °C) . While both compounds exhibit high thermal stability suitable for standard organic transformations, the slightly lower boiling point of the isopropyl derivative may offer marginal advantages in purification via distillation or in reactions where thermal lability of downstream products is a concern.

Process Chemistry Thermal Stability Scale-up Synthetic Chemistry

Vendor Purity Specification: Isopropyl vs. Methyl and Ethyl Analogs

Commercially available 1-isopropyl-1H-pyrazole-4-carboxylic acid is specified at ≥95% purity by NMR from a major vendor (ChemImpex) . In comparison, 1-methyl analog is available at higher purities of 97-98% (HPLC/GC) from multiple vendors , while 1-ethyl analog is offered at 95-98% purity . The isopropyl derivative's lower purity specification reflects its relative scarcity and the synthetic challenges associated with introducing the branched isopropyl group, making it a more specialized building block that may require additional purification for high-stringency applications.

Chemical Procurement Quality Control Purity Vendor Comparison

Price and Availability: Isopropyl vs. Ethyl and Propyl Analogs

While exact pricing varies by vendor and quantity, 1-isopropyl-1H-pyrazole-4-carboxylic acid is positioned as a premium building block with limited commercial availability compared to its ethyl and propyl counterparts. The 1-ethyl analog is available from multiple vendors at prices around $30-40 per gram , whereas the 1-propyl analog is offered at approximately $1,590 per 500 mg ($3,180/g) from one vendor . The isopropyl derivative's pricing falls between these extremes, reflecting the synthetic complexity of introducing a secondary alkyl group onto the pyrazole nitrogen.

Procurement Cost Analysis Supply Chain Building Blocks

Optimal Application Scenarios for 1-Isopropyl-1H-pyrazole-4-carboxylic Acid Based on Quantitative Differentiation


CNS Drug Discovery Programs Requiring Enhanced Blood-Brain Barrier Penetration

The elevated logP of 1.14 (vs. 0.12 for methyl analog) makes this building block preferentially suited for synthesizing CNS-penetrant candidates. Medicinal chemists targeting neurological or psychiatric indications should select the isopropyl derivative when computational models predict that methyl or ethyl analogs would yield insufficient brain exposure .

Structure-Activity Relationship (SAR) Studies Probing Steric and Lipophilic Effects

In SAR campaigns where the N-alkyl substituent is a key variable, 1-isopropyl-1H-pyrazole-4-carboxylic acid serves as the essential branched-chain comparator. Its unique combination of moderate logP and steric bulk enables systematic exploration of hydrophobic binding pockets that cannot be adequately probed with linear alkyl analogs .

Agricultural Chemistry: Development of Next-Generation Fungicides and Herbicides

As noted in vendor application literature, this compound is employed as a key intermediate in agrochemical research . The isopropyl group's lipophilicity enhances foliar uptake and translocation within plant tissues, a property that distinguishes it from more polar methyl or ethyl derivatives in the design of systemic crop protection agents.

Process Chemistry Scale-up with Thermal Sensitivity Considerations

The marginally lower boiling point (297.2 °C vs. 306.9 °C for methyl analog) offers a slight advantage in distillative purification or in reactions where downstream intermediates are thermally labile. Process chemists scaling up syntheses involving this building block may benefit from reduced energy input and lower thermal stress on sensitive functional groups .

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